5-bromo-7-nitro-indolin-2-one chemical structure and properties
5-bromo-7-nitro-indolin-2-one chemical structure and properties
The 5-Bromo-7-Nitro-Indolin-2-One Scaffold: Reactivity Profiling and Synthetic Workflows in Targeted Drug Discovery
Introduction & Rationale The indolin-2-one (oxindole) core is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors (e.g., sunitinib, nintedanib). Among its highly functionalized derivatives, 5-bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8) stands out as a uniquely versatile, electron-deficient building block. As a Senior Application Scientist, I have observed that the strategic placement of a heavy halogen at the C5 position and a strong electron-withdrawing nitro group at the C7 position fundamentally alters the electronic landscape of the oxindole core. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for downstream drug development.
Physicochemical and Electronic Profiling
The unique reactivity of 5-bromo-7-nitro-indolin-2-one is dictated by the synergistic electron-withdrawing effects of its substituents. The nitro group at C7 exerts a strong inductive and resonance pull, which significantly lowers the pKa of the N-H proton and the C3 methylene protons. This electronic depletion makes the core exceptionally primed for base-catalyzed condensations and transition-metal-catalyzed cross-couplings.
Table 1: Quantitative Data and Mechanistic Implications
| Property | Value | Mechanistic Implication in Synthesis |
| IUPAC Name | 5-bromo-7-nitro-1,3-dihydro-2H-indol-2-one | Defines the bicyclic oxindole core structure. |
| CAS Number | 2514589-89-8 | Registry identifier for commercial procurement 1. |
| Molecular Formula | C8H5BrN2O3 | High heteroatom density facilitates diverse non-covalent target interactions. |
| Molecular Weight | 257.04 g/mol | Low MW provides ample room for late-stage functionalization without violating Lipinski's Rule of 5. |
| Electronic Profile | Highly Electron-Deficient | Increases C3-proton acidity; accelerates oxidative addition of Pd(0) at the C5-Br bond. |
Mechanistic Reactivity Map
To fully leverage this scaffold, researchers must exploit its three primary vectors of derivatization: the C3 methylene group, the C5 bromide, and the C7 nitro group.
Fig 1. Site-specific reactivity map of 5-bromo-7-nitro-indolin-2-one for drug derivatization.
Validated Experimental Methodologies
A hallmark of robust process chemistry is the design of self-validating experimental systems. The following protocols are engineered to provide built-in causality checks, ensuring high-fidelity synthesis.
Protocol A: Selective C3-Functionalization via Knoevenagel Condensation Causality & Rationale: The electron-withdrawing nature of the 7-nitro group significantly increases the acidity of the C3 methylene protons compared to unsubstituted oxindoles 2. This allows for base-catalyzed condensations with aldehydes under relatively mild conditions, minimizing unwanted ring-opening side reactions. Self-Validation: The reaction generates a highly conjugated C3-ylidene derivative. The successful formation of this extended pi-system results in a distinct bathochromic shift (the solution transitions from pale yellow to deep orange/red), providing immediate visual confirmation of product formation prior to analytical testing.
Step-by-Step Workflow:
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Reagent Assembly: Suspend 5-bromo-7-nitro-indolin-2-one (1.0 eq, 5.0 mmol) and the target aryl aldehyde (1.1 eq, 5.5 mmol) in 25 mL of absolute ethanol.
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Organocatalysis: Add piperidine (0.1 eq, 0.5 mmol) dropwise. Causality: Piperidine acts as a mild base to selectively deprotonate the C3 position without hydrolyzing the sensitive lactam ring.
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Thermal Activation: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).
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Isolation: Cool the reaction mixture to 0°C in an ice bath to induce precipitation of the C3-ylidene product.
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Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum to afford the product.
Fig 2. Self-validating experimental workflow for C3-functionalization via Knoevenagel condensation.
Protocol B: C5-Suzuki-Miyaura Cross-Coupling Causality & Rationale: The C5-bromide is highly activated toward oxidative addition by the para-positioned nitro group (relative to the fused benzene ring electronics). This allows for efficient palladium-catalyzed cross-coupling to install diverse aryl or heteroaryl groups, which are critical for probing the hydrophobic pockets of kinase targets.
Step-by-Step Workflow:
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Charge an oven-dried Schlenk flask with 5-bromo-7-nitro-indolin-2-one (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
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Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, while degassing prevents the oxidative deactivation of the Pd(0) species.
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Purge the headspace with Argon for 10 minutes.
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Heat the reaction mixture at 90°C for 12 hours under a positive pressure of Argon.
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Quench with water, extract with EtOAc, dry the organic layer over anhydrous MgSO4, and purify via flash column chromatography.
Pharmacological Relevance & Metabolic Stability
In targeted drug design, the indolin-2-one scaffold is frequently utilized to anchor into the ATP-binding hinge region of kinases. The 5-bromo substituent can participate in highly directional halogen bonding with backbone carbonyls of the kinase, a feature increasingly exploited to enhance target residence time. Furthermore, the 7-nitro group serves as a masked amine; post-coupling reduction yields a 7-amino-oxindole, providing an essential hydrogen-bond donor that can interact with conserved threonine or glutamate residues in the active site.
From a pharmacokinetic perspective, the metabolic stability of the indoline/oxindole core is a critical parameter. Cytochrome P450 enzymes (particularly CYP3A4) are known to catalyze the dehydrogenation of indolines to fully aromatic indoles via a novel aromatase process 3. However, the presence of the C2 carbonyl (lactam) in 5-bromo-7-nitro-indolin-2-one, combined with the strong electron-withdrawing nature of the nitro group, significantly stabilizes the core against this specific P450-mediated oxidative degradation. This electronic deactivation of the aromatic ring reduces the liability of forming reactive electrophilic intermediates, thereby improving the toxicological profile of derived drug candidates 4.
References
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Khan, J., et al. "Lambert Salt-Initiated Development of Friedel–Crafts Reaction on Isatin to Access Distinct Derivatives of Oxindoles." The Journal of Organic Chemistry, ACS Publications, 2021.[Link]
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Chaurasia, C. S., et al. "Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel 'Aromatase' Process." Drug Metabolism and Disposition, ASPET / ResearchGate.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 3018911, 5-Bromo-7-nitroindoline." PubChem.[Link]
